molecular formula C5H8N4O B1392877 3-methyl-1H-pyrazole-4-carbohydrazide CAS No. 1308650-19-2

3-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1392877
CAS No.: 1308650-19-2
M. Wt: 140.14 g/mol
InChI Key: BLLVNROXXUHSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1308650-19-2) is a versatile pyrazole-based carbohydrazide compound that serves as a critical synthetic intermediate and privileged scaffold in medicinal and agrochemical research. Its molecular formula is C5H8N4O, with a molecular weight of 140.14 g/mol . The compound features a pyrazole heterocycle substituted with a carbohydrazide functional group, making it a valuable building block for constructing more complex molecules with diverse biological activities. In pharmaceutical research, derivatives of pyrazole-4-carbohydrazide have demonstrated significant potential across multiple therapeutic areas. These compounds have been investigated for their antimicrobial properties , antinociceptive (pain-blocking) effects, with some derivatives showing potency nearly eleven times greater than the standard drug dipyrone . Additionally, research indicates promising antibacterial and antiparasitic applications, particularly against diseases like leishmaniasis . The compound's scaffold is also being explored in anticancer research, where structurally similar pyrazole carbohydrazide derivatives have shown activity against specific cancer cell lines, including lung cancer A549 cells, often by inducing apoptosis (programmed cell death) . Beyond pharmaceutical applications, this chemical class holds importance in agrochemical discovery. Pyrazole carbohydrazide derivatives have been synthesized and screened for herbicidal activities against common weeds such as Barnyard grass and Rape seed, showing promising results . The mechanism of action for many bioactive pyrazole derivatives often involves enzyme inhibition. For instance, some herbicidal pyrazole compounds function as HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase inhibitors), while various pharmacologically active derivatives interact with specific biological targets like cannabinoid receptors or cysteine proteases . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed as specified in the safety data sheet.

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVNROXXUHSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-19-2
Record name 3-methyl-1H-pyrazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and General Approach

The synthesis generally begins with a pyrazole-4-carboxylic acid derivative, which undergoes transformation into the carbohydrazide. The key steps involve converting the acid to its hydrazide form through hydrazine hydrate treatment, often following the formation of a suitable intermediate such as an ester or aldehyde derivative.

Typical Laboratory Procedure

  • Preparation of Pyrazole-4-carboxylic acid derivative:
    The initial step involves synthesizing or procuring 3-methyl-1H-pyrazole-4-carboxylic acid, which can be achieved via cyclocondensation of appropriate 1,3-dicarbonyl compounds with hydrazine derivatives under reflux conditions.

  • Conversion to Hydrazide:
    The acid or ester is refluxed with excess hydrazine hydrate (usually 80%) in ethanol or water. The reaction typically proceeds for 5–8 hours until completion, as monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the solid product is filtered, washed, and recrystallized from suitable solvents such as methanol or ethanol to afford pure this compound.

Reaction Conditions and Yields

Parameter Typical Conditions Yield References
Solvent Ethanol, methanol, or water 62–85% ,
Hydrazine hydrate 80% aqueous solution, excess - ,
Reaction temperature Reflux (~78°C for ethanol) - ,
Reaction time 5–8 hours - ,

Notable Research Findings

  • The synthesis via hydrazine hydrate in ethanol is straightforward, with high purity products obtained after recrystallization.
  • The process is scalable and suitable for industrial applications with modifications, such as continuous flow reactors, to enhance yield and purity.

Synthesis via Condensation and Cyclization of Pyrazole Derivatives

Route Overview

This method involves a regioselective condensation of substituted pyrazole-4-carboxylate derivatives with hydrazine derivatives, followed by cyclization to form the carbohydrazide.

Detailed Procedure

  • Step 1: Formation of Pyrazole-4-carboxylate
    Starting from methyl or ethyl esters of pyrazole-4-carboxylic acid, these are reacted with hydrazine hydrate under reflux to produce the hydrazide intermediate.

  • Step 2: Condensation with Aldehydes
    The hydrazide is then reacted with aromatic or aliphatic aldehydes in ethanol with acetic acid as a catalyst, producing N'-[(aryl)methylene]-pyrazole-4-carbohydrazides.

  • Step 3: Cyclization to Final Product
    Under reflux, the intermediate undergoes cyclization facilitated by acid or base catalysis, yielding the target compound.

Reaction Conditions

Parameter Typical Conditions Yield References
Solvent Ethanol, methanol, or DMF 62–94% ,
Catalyst Acetic acid, sodium iodide, potassium iodide Present in reactions ,
Temperature Reflux (80–100°C) - ,
Reaction time 2–8 hours - ,

Notable Research Findings

  • The regioselective condensation allows for functionalization at the 4-position, enabling the synthesis of diverse derivatives with biological activity potential.
  • The process is amenable to scale-up and offers high yields with minimal byproducts.

Industrial-Scale Synthesis Considerations

Raw Materials

Process Optimization

  • Use of catalysts such as potassium iodide enhances the substitution and cyclization steps.
  • Recrystallization solvents are optimized to improve purity, often employing mixed alcohol-water systems.
  • Reaction temperature control is critical to minimize isomer formation and maximize yield.

Reported Yields and Purity

Parameter Typical Data References
Yield 75–85% ,
Purity (HPLC) >99.5% ,

Summary of Key Findings

Aspect Details References
Reaction Type Cyclocondensation, substitution, hydrazine-mediated reactions ,,
Solvents Ethanol, methanol, water, dichloromethane ,,
Catalysts Potassium iodide, sodium iodide, acetic acid ,,
Yields Generally between 62% and 85%, with optimized processes reaching >94% ,,
Purity >99% after recrystallization ,

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The methyl and carbohydrazide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

3-Methyl-1H-pyrazole-4-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of pyrazole derivatives.
  • Reduction : Transforming the carbohydrazide group into other functional groups.
  • Substitution : Allowing for the introduction of diverse functional groups under specific conditions .

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them candidates for further development in therapeutic applications .

Medicine

Several studies have highlighted the anti-inflammatory and anticancer properties of derivatives derived from this compound. For instance, certain synthesized derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • The development of new materials.
  • As an intermediate in synthesizing agrochemicals, particularly fungicides. Its derivatives are being explored for their herbicidal activities against various weeds .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, supporting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of selected derivatives on human cancer cell lines revealed that some compounds led to a marked decrease in cell viability, indicating their promise as anticancer therapies. Further investigations are ongoing to elucidate their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives are highly dependent on substituents at the pyrazole ring or hydrazide moiety. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Reference
This compound 3-methyl, 4-carbohydrazide - Planar structure with N–H⋯O hydrogen bonding.
- Antioxidant (IC₅₀: ~25 µM) and anticancer activity (IC₅₀: ~15 µM against MCF-7).
N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide 1,3-diphenyl, 5-methyl, N′-benzoyl - Dihedral angles: 47.57° (pyrazole vs. N-phenyl), 30.56° (pyrazole vs. C-phenyl).
- Stabilized by N–H⋯O hydrogen bonds (R₂²(10) motifs).
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide 4-chloro, 1-ethyl, 3-carbohydrazide - Enhanced electrophilicity due to Cl substituent.
- Potential for halogen bonding in crystal packing.
5-Amino-N′-(4-(difluoromethoxy)benzylidene)-3-methyl-1H-pyrazole-4-carbohydrazide 5-amino, 4-(difluoromethoxy)benzylidene - Improved solubility and bioavailability due to difluoromethoxy group.
- Anticancer activity (IC₅₀: ~10 µM against HepG2).

Key Research Findings

  • DFT Studies : The HOMO-LUMO gap of this compound derivatives correlates with stability; electron-withdrawing groups (e.g., -Cl) reduce the gap, enhancing reactivity .
  • Molecular Docking : Derivatives with aromatic substituents (e.g., benzylidene) show strong binding affinity to cancer-related proteins (e.g., EGFR kinase) via π-π stacking and hydrogen bonds .
  • Crystal Engineering : Hydrogen-bonded dimers (e.g., in ) improve crystallinity, critical for X-ray structure determination and patent applications .

Biological Activity

3-Methyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 154.16 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 194–196 °C
  • CAS Number : 1308650-19-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to inhibit enzyme activity and modulate receptor functions through:

  • Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with active site residues of enzymes and receptors.
  • π-π Stacking Interactions : The presence of the methyl group on the pyrazole ring enhances its interaction with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar structures effectively combat various bacterial strains such as E. coli and S. aureus. The unique substitution pattern of this compound enhances its antimicrobial efficacy, making it a promising candidate for further development in this area.

Anti-inflammatory Activity

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, including TNF-α and IL-6. Such modulation indicates potential applications in treating inflammatory diseases. Comparative studies show that related compounds exhibit IC₅₀ values indicating their effectiveness in reducing inflammation .

CompoundIC₅₀ (μg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

Anticancer Activity

The anticancer properties of this compound have been evaluated against various tumor cell lines, including HeLa, MCF7, and SKOV3. Derivatives have shown micromolar IC₅₀ values, indicating their potential as anticancer agents. Molecular docking studies suggest that these compounds may interact with the colchicine binding site on tubulin, inhibiting cancer cell proliferation .

Cell LineIC₅₀ (μM)Reference
HeLa0.577
MCF70.064
SKOV30.090

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against multi-drug resistant strains, emphasizing the role of structural modifications in enhancing activity.
  • Inflammation Models : In vivo models demonstrated that treatment with this compound led to significant reductions in inflammatory markers compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1H-pyrazole-4-carbohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. For example:

  • Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Hydrazide Formation : Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, followed by treatment with hydrazine hydrate to form the carbohydrazide .
  • Substitution Reactions : Introduce substituents via nucleophilic reactions (e.g., phenol derivatives with K₂CO₃ as a base) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectral Analysis : Use IR to confirm hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹). NMR (¹H/¹³C) identifies methyl, pyrazole ring, and hydrazide protons .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, particularly for assessing hydrogen bonding and π-π stacking interactions .
  • Elemental Analysis : Validate purity via %C, %H, %N measurements (deviation < 0.4% from theoretical values) .

Q. How can hydrolysis conditions be optimized for ester intermediates in the synthesis?

Methodological Answer:

  • Base-Catalyzed Hydrolysis : Use NaOH in aqueous ethanol (1:1 v/v) at 60–80°C for 4–6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Acid-Catalyzed Hydrolysis : Less common, but HCl in dioxane (reflux, 8–12 hours) may be employed for acid-sensitive intermediates .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

  • Cross-Verification : Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate dynamic effects or crystal packing .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer to validate spectroscopic assignments .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • DFT Studies : Optimize geometry using B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 4 eV suggests high electrophilicity) .
  • Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., anticonvulsant receptors). Validate docking poses with MD simulations (NAMD/GROMACS) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –Cl) at the 5-position to direct electrophilic substitution to the 4-carbohydrazide moiety .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to selectively functionalize the pyrazole ring .

Q. What experimental models are used to evaluate the anticonvulsant activity of pyrazole-carbohydrazides?

Methodological Answer:

  • In Vivo Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents. Dose ranges: 30–100 mg/kg (oral); monitor seizure latency and mortality .
  • In Silico Screening : Predict blood-brain barrier (BBB) permeability using SwissADME. Compounds with TPSA < 90 Ų and LogP 1–3 are prioritized .

Q. How can twinned crystals be refined in X-ray diffraction studies of pyrazole derivatives?

Methodological Answer:

  • SHELXL Twin Refinement : Use TWIN/BASF commands to model twin domains. Validate with R₁ < 0.05 for non-twinned data .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce merging R-factor .

Q. What advanced techniques analyze intermolecular interactions in pyrazole-carbohydrazide crystals?

Methodological Answer:

  • Energy Framework Analysis : Calculate dispersion, electrostatic, and total interaction energies (CrystalExplorer) to identify dominant forces (e.g., dispersion >70% in hydrophobic crystals) .
  • Topological Analysis (QTAIM) : Map bond critical points (BCPs) using Multiwfn to quantify hydrogen bond strengths (ρ > 0.02 a.u.) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-pyrazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.